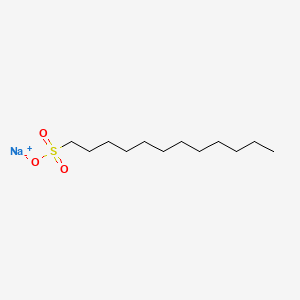

Sodium 1-dodecanesulfonate

描述

Structure

2D Structure

3D Structure of Parent

属性

CAS 编号 |

2386-53-0 |

|---|---|

分子式 |

C12H26NaO3S |

分子量 |

273.39 g/mol |

IUPAC 名称 |

sodium;dodecane-1-sulfonate |

InChI |

InChI=1S/C12H26O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15;/h2-12H2,1H3,(H,13,14,15); |

InChI 键 |

NGPZJQXXJCDBDS-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCS(=O)(=O)[O-].[Na+] |

规范 SMILES |

CCCCCCCCCCCCS(=O)(=O)O.[Na] |

其他CAS编号 |

2386-53-0 |

相关CAS编号 |

1510-16-3 (Parent) |

产品来源 |

United States |

Synthesis and Derivatization Methodologies for Sodium 1 Dodecanesulfonate

Established Synthetic Pathways of Alkyl Sulfonates

The synthesis of alkyl sulfonates, including this compound, can be achieved through various chemical reactions. The choice of pathway often depends on the availability of starting materials, desired purity, and scalability of the process.

One of the most direct industrial methods is the Strecker sulfite (B76179) addition , which involves the radical addition of sodium bisulfite to a terminal alkene. For this compound, this would involve reacting 1-dodecene (B91753) with sodium bisulfite, typically initiated by oxygen or other radical initiators.

Another significant pathway is the sulfoxidation of alkanes . This process involves reacting an alkane, such as dodecane (B42187), with sulfur dioxide and oxygen under UV irradiation. This free-radical chain reaction yields an alkanesulfonyl chloride, which is then hydrolyzed with a base like sodium hydroxide (B78521) to produce the final sodium alkyl sulfonate salt.

Additionally, alkyl sulfonates can be prepared from the corresponding alcohols. A common laboratory-scale approach involves converting the alcohol to an alkyl halide, which is then subjected to a nucleophilic substitution reaction with a sulfite salt, such as sodium sulfite (the Strecker synthesis ).

More contemporary methods focus on direct C-S bond formation. For instance, the addition of organometallic reagents like Grignard reagents to sulfur dioxide surrogates can produce metal sulfinates. organic-chemistry.org These intermediates can then be trapped with electrophiles to yield sulfones, or oxidized to produce sulfonates. organic-chemistry.orgmdpi.com Dehydroxylative sulfonylation offers a route from alcohols using sulfinates and specific activating agents. organic-chemistry.org

A reference to a specific synthesis of this compound was published in The Journal of Organic Chemistry in 1960. chemicalbook.com General purification of the compound involves recrystallization from ethanol (B145695) followed by drying. chemicalbook.com

Table 1: Summary of Synthetic Pathways for Alkyl Sulfonates

| Method | Starting Materials | Key Reagents / Conditions | General Product |

|---|---|---|---|

| Sulfite Addition to Alkenes | 1-Dodecene | Sodium Bisulfite (NaHSO₃), Radical Initiator (e.g., O₂) | This compound |

| Sulfoxidation of Alkanes | Dodecane | Sulfur Dioxide (SO₂), Oxygen (O₂), UV Light | Dodecanesulfonyl Chloride (intermediate), then Sodium Hydroxide (NaOH) |

| From Alcohols via Halides (Strecker Synthesis) | 1-Dodecanol | 1. Convert to Alkyl Halide (e.g., PBr₃); 2. Sodium Sulfite (Na₂SO₃) | This compound |

| From Alcohols via Sulfinates | Alcohol | Sulfinyl chloride, followed by oxidation | Alkyl Sulfonate mdpi.com |

Derivatization for Specialized Applications (e.g., Ionic Liquids)

This compound serves as a valuable precursor for synthesizing other functional materials, most notably ionic liquids (ILs). Ionic liquids are salts with melting points below 100°C, and their properties can be finely tuned by changing the cation-anion pair. rsc.orgmdpi.com The dodecanesulfonate anion can be incorporated into an IL structure, imparting specific characteristics such as surfactant properties or influencing the IL's polarity and viscosity.

The primary method for this derivatization is anion metathesis , or ion exchange. d-nb.info In this process, the sodium cation of this compound is exchanged with a large organic cation from another salt, typically a halide salt. longdom.org For example, reacting this compound with a 1-alkyl-3-methylimidazolium chloride or bromide in a suitable solvent (like water or acetonitrile) leads to the precipitation of sodium chloride or sodium bromide. rsc.org The desired ionic liquid, now containing the 1-alkyl-3-methylimidazolium cation and the dodecanesulfonate anion, remains in solution and can be isolated after filtration and solvent removal.

This synthetic strategy is versatile, allowing the dodecanesulfonate anion to be paired with a wide variety of organic cations, including those based on imidazolium (B1220033), pyridinium, ammonium, and phosphonium (B103445) cores. longdom.org The resulting sulfonate-based ionic liquids are explored for diverse applications, such as in CO₂ capture systems, as electrolytes, and as media for chemical reactions and extractions. rsc.orgresearchgate.net The synthesis of nitrile-functionalized imidazolium ILs with sulfonate-based anions has been specifically investigated for CO₂ absorption. rsc.org

Table 2: Potential Ionic Liquids Derived from the Dodecanesulfonate Anion

| Cation | Anion | Resulting Ionic Liquid Name | Potential Application Area |

|---|---|---|---|

| 1-Butyl-3-methylimidazolium ([BMIM]⁺) | 1-Dodecanesulfonate | 1-Butyl-3-methylimidazolium 1-Dodecanesulfonate | Surfactant IL, Reaction Media mdpi.com |

| 1-Hexyl-3-methylimidazolium ([HMIM]⁺) | 1-Dodecanesulfonate | 1-Hexyl-3-methylimidazolium 1-Dodecanesulfonate | Extraction, Separation Processes researchgate.net |

| 1-Ethyl-3-methylimidazolium ([EMIM]⁺) | 1-Dodecanesulfonate | 1-Ethyl-3-methylimidazolium 1-Dodecanesulfonate | Electrolytes, Gas Absorption rsc.org |

| Tetrabutylammonium ([TBA]⁺) | 1-Dodecanesulfonate | Tetrabutylammonium 1-Dodecanesulfonate | Phase Transfer Catalysis |

Historical Context and Evolution of Research Applications

The study of surfactants has been a subject of scientific inquiry for many decades. acs.orgresearchgate.net Initially, much of the focus was on their basic properties and applications in cleaning and industrial processes. The systematic examination of the surface tension of surfactant solutions, with a greater emphasis on reagent purity, has been a significant area of research over the past two decades. acs.org

Early research into Sodium 1-dodecanesulfonate and similar surfactants was often tied to their practical applications in industries such as mineral flotation. acs.org For example, its use as a collector agent in flotation concentration operations was reported in the late 1990s. acs.org

As analytical techniques became more sophisticated, the applications of this compound in research evolved. Its use as an ion-pairing reagent in HPLC for the analysis of peptides, proteins, and other molecules represents a more specialized application that emerged with the advancement of chromatographic methods. fishersci.ie

More recently, the rise of nanotechnology and advanced materials science has opened up new avenues for the application of this compound. Its role in the synthesis of graphene-nanocomposites is a testament to its utility in cutting-edge research. fishersci.ie Similarly, its incorporation into advanced protective coatings to prevent corrosion demonstrates a shift towards more complex and functional material design. researchgate.net

The increasing focus on environmental sustainability has also shaped the research landscape for surfactants. Studies on the biodegradability and environmental fate of compounds like this compound have become more prominent. unive.it Molecular dynamics simulations are now being employed to understand the interfacial behavior of such surfactants at a microscopic level, providing deeper insights into their mechanisms of action in applications like enhanced oil recovery. acs.org

Furthermore, research has expanded to explore its potential in stabilizing metal nanoparticles for use in chemical reactions, such as selective hydrogenations and dechlorination. unive.it This highlights a trend towards harnessing the unique properties of surfactants to facilitate and control chemical transformations.

Fundamental Studies of Micellization and Self Assembly Phenomena of Sodium 1 Dodecanesulfonate

Critical Micelle Concentration (CMC) Determinations and Influencing Factors

The critical micelle concentration (CMC) is a fundamental parameter that defines the concentration at which surfactant monomers begin to aggregate to form micelles. wikipedia.org Below the CMC, surfactant molecules exist predominantly as individual monomers, but as the concentration surpasses the CMC, the formation of organized assemblies becomes thermodynamically favorable. uni-potsdam.de Accurate determination of the CMC is crucial for understanding and optimizing the performance of surfactants in various applications.

A variety of physical and chemical properties of a surfactant solution exhibit a distinct change in their concentration dependence at the CMC, a characteristic that is exploited for its determination. vlabs.ac.in Several methodologies are commonly employed to assess the CMC of sodium 1-dodecanesulfonate and related ionic surfactants.

Conductivity: For ionic surfactants like this compound, conductivity measurement is a simple and precise method for CMC determination. Below the CMC, the specific conductivity of the solution increases linearly with the surfactant concentration, as the monomers act as strong electrolytes. vlabs.ac.inslideshare.net Above the CMC, the rate of increase in conductivity with concentration decreases. This is because the newly formed micelles have a lower mobility than the individual surfactant ions, and a fraction of the counter-ions become associated with the micelle, reducing the total number of effective charge carriers. slideshare.net The CMC is identified as the point of intersection of the two linear portions of the conductivity versus concentration plot. uni-potsdam.de

Fluorescence Spectroscopy: This technique utilizes fluorescent probes, such as pyrene (B120774) or 8-Anilinonaphthalene-1-sulfonate (ANS), which are sensitive to the polarity of their microenvironment. asianpubs.orgnih.gov In a dilute surfactant solution below the CMC, these hydrophobic probes reside in the polar aqueous environment. asianpubs.org Upon micelle formation, the probes partition into the nonpolar, hydrocarbon-like core of the micelles. asianpubs.org This change in the microenvironment leads to distinct changes in the fluorescence spectrum of the probe, such as a shift in the emission wavelength or a change in the intensity of certain vibronic bands. asianpubs.org By plotting the fluorescence property against the surfactant concentration, the CMC can be determined from the inflection point of the resulting curve. nih.gov

Surface Tension: Surfactant molecules adsorb at the air-water interface, leading to a reduction in the surface tension of the solution. erau.edu As the surfactant concentration increases, the surface tension decreases until the surface becomes saturated with monomers. jsirjournal.com At this point, micelle formation begins in the bulk solution, and the surface tension remains relatively constant with further increases in surfactant concentration. jsirjournal.com The CMC is determined from the break point in the plot of surface tension versus the logarithm of the surfactant concentration. slideshare.netmdpi.com The Wilhelmy plate method is a common technique used for these measurements. mdpi.com

Capillary Electrophoresis: This method leverages the changes in solution viscosity that occur around the CMC. nih.gov In capillary electrophoresis, the migration time of a neutral analyte through a capillary filled with the surfactant solution is monitored. As the surfactant concentration increases and micelles form, the viscosity of the solution changes, which in turn affects the migration time of the analyte. nih.gov A plot of the migration time against the surfactant concentration shows a distinct change at the CMC, allowing for its determination. nih.gov

The CMC of this compound is not an intrinsic constant but is significantly influenced by the composition of the solution.

Ionic Strength: The addition of electrolytes, such as sodium chloride (NaCl) or potassium chloride (KCl), has a pronounced effect on the CMC of ionic surfactants. An increase in ionic strength leads to a decrease in the CMC. researchgate.netput.ac.ir This is attributed to the screening of the electrostatic repulsions between the charged head groups of the surfactant monomers in the micelle. mdpi.com The added counter-ions reduce the repulsion, making it easier for the monomers to aggregate, thus lowering the concentration required for micelle formation. mdpi.com The magnitude of this effect can depend on the valency of the counter-ion, with divalent cations like Ca²⁺ causing a more significant reduction in CMC compared to monovalent cations like Na⁺. jsirjournal.com

pH: The pH of the solution can influence the CMC, although the effect on strong electrolyte surfactants like sulfonates is generally less pronounced than for surfactants with weakly acidic or basic head groups (e.g., carboxylates). researchgate.netresearchgate.net For this compound, studies on the closely related sodium dodecyl sulfate (B86663) (SDS) have shown that pH variations can alter the surface charge and adsorption behavior, which can in turn have some effect on aggregation. arxiv.orgnih.gov However, within a moderate pH range, the changes in CMC are often minimal. researchgate.net

Co-solutes: The presence of organic co-solutes, such as alcohols, can also modify the CMC. Short-chain alcohols like ethanol (B145695) can increase the CMC at low concentrations by enhancing the solubility of the individual surfactant monomers in the bulk solution. thaiscience.info However, at higher concentrations, they may be incorporated into the micelles, affecting their stability and leading to more complex behavior. thaiscience.info Other co-solutes, like urea, which alters the structure of water, have been shown to increase the CMC of SDS, indicating a disruption of the hydrophobic effect that drives micellization. nih.gov

Below is an interactive data table summarizing the effect of NaCl concentration on the Critical Micelle Concentration (CMC) of a similar anionic surfactant, Sodium Dodecyl Sulphate (SDS).

| Concentration of NaCl (mM) | CMC of SDS (mM) |

| 0 | 8.1 |

| 10 | 5.5 |

| 20 | 4.1 |

| 50 | 2.5 |

| 100 | 1.6 |

This data is illustrative and based on typical values found in the literature for SDS to demonstrate the general trend.

Micellar Structure and Aggregation Number Characterization

Above the critical micelle concentration, this compound monomers assemble into aggregates known as micelles. The structure of these micelles is characterized by a hydrophobic core, formed by the dodecyl chains, and a hydrophilic shell, composed of the sulfonate head groups, which are in contact with the surrounding water. uni-potsdam.de

The aggregation number (N) , which is the average number of surfactant monomers per micelle, is a key parameter describing micellar size. For this compound and similar surfactants, micelles are often initially spherical. princeton.edu The aggregation number is influenced by factors such as the surfactant's chemical structure, temperature, and the ionic strength of the solution. slideshare.net Molecular dynamics simulations of sodium dodecyl sulfate (SDS) have shown that aggregation numbers can range from around 40 to over 100 monomers per micelle. nih.govresearchgate.net At higher surfactant or salt concentrations, a transition from spherical to more elongated, cylindrical, or rod-like micelles can occur. princeton.edu

Thermodynamics of Micellization and Adsorption Processes

The spontaneous formation of micelles is a thermodynamically driven process. The thermodynamic parameters of micellization—Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic)—provide insight into the driving forces behind self-assembly. These parameters are related by the equation:

ΔG°mic = ΔH°mic - TΔS°mic

The Gibbs free energy of micellization is typically negative, indicating a spontaneous process. daneshyari.com It can be calculated from the CMC value using the following equation for ionic surfactants:

ΔG°mic ≈ (2 - β)RT ln(CMC)

where R is the gas constant, T is the temperature, and β is the degree of counter-ion binding to the micelle (often determined from the ratio of the slopes of the conductivity vs. concentration plot above and below the CMC). ajchem-a.com

The enthalpy of micellization (ΔH°mic) can be determined from the temperature dependence of the CMC using the van't Hoff equation. daneshyari.comajchem-a.com For many surfactants, ΔH°mic is small and can be either positive (endothermic) or negative (exothermic), depending on the temperature. scialert.net The temperature at which ΔH°mic is zero corresponds to the temperature where the CMC is at a minimum. ajchem-a.com

Similarly, the adsorption of surfactant monomers at the air-water interface is also a thermodynamically governed process. Thermodynamic quantities associated with adsorption, such as the standard free energy of adsorption (ΔG°ads), can be calculated from surface tension measurements. researchgate.net Studies have shown that for this compound, the standard adsorption energy is in the range of -29.00 to -29.61 kJ·mol⁻¹. researchgate.net

| Thermodynamic Parameter | Typical Sign/Value for Micellization | Driving Force Indicated |

| ΔG°mic | Negative | Spontaneous Process |

| ΔH°mic | Small, can be +/- | Enthalpic contribution (often minor) |

| ΔS°mic | Positive | Entropic gain (hydrophobic effect) |

Theoretical and Computational Modeling of Self-Assembly

Theoretical and computational methods, particularly molecular dynamics simulations, have become invaluable tools for understanding the self-assembly of surfactants at the molecular level.

Molecular dynamics (MD) simulations provide a detailed, atomistic view of the structure, dynamics, and interactions within a micellar system. uni-potsdam.denepjol.info By simulating the movement of individual surfactant molecules, counter-ions, and water molecules over time, researchers can gain insights that are often difficult to obtain experimentally. semanticscholar.orgresearchgate.net

MD simulations of sodium dodecyl sulfate (SDS) micelles, a close analogue of this compound, have revealed several key features:

Micellar Structure: Simulations confirm the core-shell structure of the micelle, showing a water-free hydrocarbon core and significant water penetration only into the head-group region. semanticscholar.orgresearchgate.net The shape and size of the simulated micelles, including their radius of gyration and eccentricity, can be analyzed and compared with experimental data. semanticscholar.org

Counter-ion Distribution: Simulations provide detailed information about the distribution of counter-ions (e.g., Na⁺) around the micelle. semanticscholar.org They show that a significant fraction of counter-ions are strongly associated with the negatively charged sulfonate head groups, effectively neutralizing a portion of the micelle's charge. semanticscholar.org The strength of this interaction is dependent on the force field parameters used in the simulation. nih.gov

Water Dynamics: The behavior of water molecules at the micelle-water interface is distinctly different from that of bulk water. researchgate.net Simulations show that water molecules in the first solvation shell of the micelle exhibit slower translational diffusion and reorientational dynamics due to interactions with the surfactant head groups. researchgate.net

Aggregation Process: Simulations can also be used to study the kinetics of micelle formation, observing the spontaneous aggregation of surfactant monomers from a random solution into organized structures. princeton.edu These simulations show that initial aggregation can occur very rapidly, within nanoseconds. princeton.edu

These computational studies complement experimental findings and provide a deeper, molecular-level understanding of the complex self-assembly processes of this compound and related surfactants. nepjol.info

Density Functional Theory (DFT) Approaches to Aggregation Behavior

Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the aggregation behavior of surfactants at the molecular level. For this compound, DFT calculations provide fundamental insights into its structural, energetic, and thermodynamic properties, which govern its self-assembly into micelles.

One comparative DFT study at the B3LYP/6-311G(d,p) level was conducted to optimize the geometry of Sodium Dodecyl Sulfonate (DSNS), an identical compound to this compound, alongside other related anionic surfactants. aljest.net This analysis yielded a comprehensive database of its molecular parameters. Key energetic and thermodynamic values derived from these calculations are presented in Table 1. aljest.net The calculations of molecular orbital energies, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), indicate a high degree of reactivity for the surfactant molecule, which promotes electrophilic interactions with adsorbent surfaces. aljest.net The thermodynamic data further corroborate the high reactivity of the surfactant. aljest.net

Table 1: Calculated Energetic and Thermodynamic Parameters for this compound (DSNS)

Data sourced from Algerian Journal of Environmental Science and Technology. aljest.net

Further DFT simulations have been employed to study the interaction between sodium dodecyl sulfonate and mineral surfaces, such as fluorite. mdpi.com These studies reveal how the surfactant molecule orients and adsorbs onto different crystal faces, providing insight into the initial stages of aggregation at solid-liquid interfaces. mdpi.com The analysis of the density of states before and after the interaction between the mineral surface and the surfactant helps to elucidate the chemical adsorption activities, which are a precursor to aggregation. mdpi.com

Free Energy Calculations in Self-Assembled Systems

The thermodynamics of micellization for 1-dodecanesulfonic acid, the acidic precursor to this compound, have been thoroughly investigated, providing crucial data on the free energy changes associated with self-assembly. acs.org The Gibbs free energy of micellization (ΔG°m) is a key thermodynamic parameter that indicates the spontaneity of the micelle formation process. A negative ΔG°m value signifies that micellization is a spontaneous process.

Studies on the micellar and thermodynamic properties of aqueous solutions of sodium dodecyl sulfonate (SDSn) in the presence of co-solvents like 1-propanol (B7761284) have also been conducted. researchgate.net These investigations provide valuable data on how additives can influence the critical micelle concentration (CMC) and the associated thermodynamic parameters. The standard Gibbs free energy of micellization can be calculated from the CMC using established thermodynamic models. The results from one such study are presented in Table 2, showing the effect of 1-propanol concentration on the thermodynamic parameters of micellization for this compound.

Table 2: Thermodynamic Parameters of Micellization for this compound (SDSn) in Aqueous 1-Propanol Solutions at 298.15 K

Data sourced from ResearchGate, adapted from a study on the effects of 1-propanol on micellar parameters. researchgate.net

The negative values of the Gibbs free energy of micellization across all tested concentrations confirm the spontaneous nature of the self-assembly process for this compound in these systems. researchgate.net The changes in ΔG°m with the addition of 1-propanol indicate that the stability of the micelles is influenced by the presence of the co-solvent. researchgate.net

Interactions of Sodium 1 Dodecanesulfonate with Diverse Chemical and Biological Systems

Protein and Peptide Interactions

The interaction between Sodium 1-dodecanesulfonate and proteins is a cornerstone of various biochemical and analytical techniques. This surfactant is well-known for its potent protein-denaturing capabilities, which are harnessed in applications ranging from protein solubilization to electrophoresis.

This compound is a powerful agent for solubilizing proteins, particularly those that are sparingly soluble in aqueous buffers, such as membrane proteins. sigmaaldrich.com The surfactant facilitates the transfer of proteins from their native lipid environment into an aqueous one by forming mixed micelles with the protein. sigmaaldrich.com An effective solubilization process disrupts the majority of lipid-protein and protein-protein interactions, which is crucial for the subsequent purification and analysis of the target protein. sigmaaldrich.com

The effectiveness of this compound in protein solubilization has been demonstrated in various studies. For instance, buffers containing this surfactant have been successfully used to extract fish muscle proteins. nih.gov The efficiency of this extraction is dependent on factors such as pH, temperature, and surfactant concentration. nih.gov Similarly, in studies involving whey protein isolate films, this compound has been shown to influence protein solubility and the intermolecular interactions of protein chains. nih.govnih.gov The addition of the surfactant can lead to the formation of negatively charged SDS-protein complexes, which can prevent protein aggregation at the isoelectric point. researchgate.net

While highly effective for solubilization, the interaction with this compound often leads to the denaturation of proteins, causing them to lose their native conformation and function. researchgate.net However, this denaturing property is not always detrimental. For some internal membrane proteins, which naturally exist in a lipid-rich, detergent-like environment, the denaturation by this compound may be less severe than for water-soluble proteins. nih.gov This has led to the development of methods for purifying membrane proteins in the presence of this surfactant, followed by renaturation steps to restore their activity. nih.gov

The stability of proteins in the presence of this compound is a complex issue. While it can unfold proteins, it can also, under certain conditions, protect protein conformations from unfolding induced by other factors. nih.gov The concentration of the surfactant is a critical determinant of its effect. At concentrations below its critical micelle concentration (CMC), the monomeric form of the surfactant binds to proteins, which can initiate unfolding. researchgate.net Above the CMC, the surfactant forms micelles that can encapsulate the protein, leading to further structural changes. researchgate.netnih.gov

| Protein System | Observation | Key Finding | Reference |

|---|---|---|---|

| Fish Muscle Proteins | Solubilization in SDS-containing buffers | Solubilization efficiency is dependent on pH, temperature, and SDS concentration. | nih.gov |

| Whey Protein Isolate Films | Addition of SDS affects protein solubility and intermolecular interactions. | Formation of negatively charged SDS-protein complexes can prevent aggregation. | nih.govnih.govresearchgate.net |

| Human Ubiquitin | SDS can induce denatured states by disrupting the hydration shell and expanding the hydrophobic core at elevated temperatures. | Both SDS and temperature are required to induce a completely unfolded state. | nih.gov |

| Membrane Proteins (general) | Efficient solubilization from lipid bilayers. | Allows for purification of membrane proteins, which can sometimes be renatured. | sigmaaldrich.comnih.gov |

The binding of this compound to proteins is a multi-step process driven by a combination of electrostatic and hydrophobic interactions. researchgate.net The initial interaction is often electrostatic, involving the negatively charged sulfate (B86663) head group of the surfactant and positively charged residues on the protein surface. nih.gov This is followed by cooperative binding, where hydrophobic interactions between the alkyl chains of the surfactant and nonpolar regions of the protein play a dominant role. nih.govnih.gov

Research indicates that the binding is primarily hydrophobic in nature, especially at higher binding ratios, and is largely independent of ionic strength. nih.gov The monomeric form of the surfactant, rather than the micellar form, is what initially binds to the protein. nih.gov This binding can induce conformational changes, such as the formation of α-helices in the protein structure. nih.gov

Studies on various proteins have elucidated the specifics of this interaction. For example, in the case of ferrocytochrome c, the interaction is predominantly hydrophobic at submicellar concentrations and exclusively hydrophobic at micellar concentrations. nih.gov The unfolding of the protein's tertiary structure occurs at submicellar concentrations, while the expansion of the protein chain is driven by coulombic repulsion between protein-bound micelles at micellar concentrations. nih.gov This suggests that the interaction is independent of the initial structure, conformation, and ionization state of the protein. nih.gov

The process of this compound-induced unfolding of Ribonuclease A has been described by a model involving multiple transitions. researchgate.net The initial phase involves ionic interactions with minimal structural changes. This is followed by two distinct transitions dominated by hydrophobic interactions, where surfactant molecules aggregate around the protein's hydrophobic sites, leading to the complete disruption of tertiary contacts and a significant loss of secondary structure. researchgate.net

This compound is a critical tool in the study and isolation of membrane proteins, which are notoriously difficult to work with due to their hydrophobic nature and integration within the lipid bilayer. thermofisher.com Detergents are essential for extracting these proteins from the membrane in a soluble form. sigmaaldrich.comnih.gov

The choice of detergent is crucial, as an inappropriate one can denature the protein or interfere with subsequent analyses. nih.gov While this compound is a strong, denaturing detergent, its effectiveness in solubilizing membranes makes it a valuable option, particularly when refolding is possible or when the primary structure is the main focus of the study (e.g., in SDS-PAGE). nih.gov It is often more effective than nonionic detergents at preventing non-specific protein aggregation during purification procedures like chromatography or electrophoresis. nih.gov

Studies have compared the efficacy of different detergents in solubilizing and immunoprecipitating membrane protein complexes. nih.gov While milder detergents like dodecyl maltoside (DDM) may be preferred to preserve protein-protein interactions, this compound can be used to dissolve protein pellets that are insoluble in milder detergents. nih.govresearchgate.net A common strategy involves solubilizing detergent-resistant material in a higher concentration of this compound and then diluting it before immunoprecipitation, as many antibodies can tolerate low concentrations of the surfactant. researchgate.net

Research on the human red cell glucose transporter, an integral membrane protein, found that it bound a similar amount of this compound per gram of protein as a water-soluble enzyme. nih.gov This highlights the surfactant's pervasive binding capability, irrespective of the protein's native environment.

Polymer-Surfactant Interactions

The interaction between this compound and various polymers leads to the formation of complex structures that can significantly alter the physicochemical properties of the solution. These interactions are of great interest in numerous industrial applications, including paints, detergents, and enhanced oil recovery. researchgate.net

The addition of this compound to a polymer solution can dramatically change the polymer's conformation and, consequently, the solution's rheological properties, such as viscosity and viscoelasticity. rug.nl The nature of this interaction depends on whether the polymer is neutral or charged.

For nonionic polymers like poly(ethylene oxide) (PEO) or polyacrylamide (PAM), the interaction begins at a specific surfactant concentration known as the critical aggregation concentration (CAC), which is typically lower than the CMC of the pure surfactant. researchgate.netrug.nl Above the CAC, surfactant molecules begin to form micelle-like aggregates along the polymer chain. researchgate.net This binding can cause the polymer coil to expand, leading to a significant increase in the solution's viscosity and viscoelasticity. rug.nl This effect levels off once the polymer becomes saturated with surfactant micelles. rug.nl

In the case of charged polymers (polyelectrolytes), the interaction is also strongly influenced by electrostatic forces. For cationic polymers, the interaction with the anionic this compound is particularly strong. mdpi.com This can lead to a sharp increase in the consistency index and a more pronounced shear-thinning behavior of the solution. mdpi.com However, for anionic polymers, the interaction with the like-charged surfactant is generally weak, resulting in only modest changes to the rheological properties. mdpi.com

Studies on gelatin hydrogels have shown that the ratio of this compound to gelatin is a key factor in tailoring the hydrogel's rheological properties. mdpi.com The gel strength, gelation kinetics, and melting/gelling temperature can all be increased up to a certain surfactant ratio, after which they begin to decline due to protein denaturation. mdpi.com

| Polymer System | Surfactant Concentration Range | Observed Rheological Change | Reference |

|---|---|---|---|

| Poly(ethylene oxide) (PEO) | Above Critical Aggregation Concentration (CAC) | Large enhancement of viscosity and viscoelasticity due to polymer coil expansion. | rug.nl |

| Cationic Hydroxyethyl Cellulose | Increasing concentration | Sharp rise in consistency index and increased shear-thinning behavior. | mdpi.com |

| Anionic Polyacrylamide | Increasing concentration | Weak to modest effects on rheology. | mdpi.com |

| Gelatin Hydrogels | Up to an optimal S/G ratio | Linear increase in gel strength, gelation kinetics, and melting/gelling temperature. | mdpi.com |

The interactions within polymer-surfactant systems are a complex interplay of hydrophobic and electrostatic forces, including the role of counterions. researchgate.netresearchgate.net Hydrophobic interactions drive the association between the alkyl tail of the surfactant and hydrophobic segments of the polymer or other surfactant molecules. researchgate.netmdpi.com Electrostatic interactions are prominent when dealing with charged polymers and ionic surfactants. researchgate.netmdpi.com

In systems containing polyelectrolytes, counterions (like the sodium ion in this compound) play a crucial role. nih.gov The presence of salt can shield the electrostatic charges on both the polymer and the surfactant, which can modulate the strength of their interaction. researchgate.net For instance, in a system with a cationic polymer and this compound, adding salt like sodium chloride can decrease the binding between the oppositely charged species due to electrostatic shielding. researchgate.net

Counterion exchange can dramatically alter the properties of polyelectrolyte gels. nih.gov Exchanging the original counterion for a more hydrophobic one (like the dodecanesulfonate anion) can increase the hydrophobicity of the gel, leading to shrinkage as water is expelled. nih.gov This is due to strong ion pairing between the polymer's charged groups and the surfactant ion, which reduces hydration energy. nih.gov

The balance between hydrophobic and electrostatic forces can be tuned by changing environmental conditions such as pH. researchgate.net For a hydrophobically modified polymer, at a pH where electrostatic interactions are weak, the self-assembly with this compound is primarily driven by hydrophobic interactions. researchgate.net Conversely, at a pH where the polymer becomes charged, strong electrostatic attraction can dominate, leading to the formation of different, more ordered structures. researchgate.net

Compatibility and Complex Formation with Various Polymer Architectures

The interaction between this compound and polymers is a multifaceted process governed by a combination of electrostatic and hydrophobic forces. As an anionic surfactant, its compatibility and tendency to form complexes are highly dependent on the chemical nature of the polymer, particularly its charge and hydrophobicity.

With neutral polymers, such as polyacrylamide, the interactions are generally weaker and primarily driven by hydrophobic interactions between the alkyl chain of the surfactant and hydrophobic segments of the polymer. These interactions can lead to the formation of micelle-like aggregates of the surfactant along the polymer chain. The viscosity of the polymer solution can be affected by these interactions; for instance, the binding of the surfactant can cause the polymer chain to extend, leading to an increase in viscosity up to a certain surfactant concentration. researchgate.net

The formation of these polymer-surfactant complexes can be influenced by several factors, including the concentrations of both the polymer and the surfactant, the ionic strength of the solution, and the temperature. Microcalorimetry studies on similar systems have shown that the exothermic nature of the interaction can decrease as the surfactant-to-polymer ratio increases and as the electrolyte concentration rises. nih.govresearchgate.net

For instance, in a study involving the interaction of sodium dodecyl sulfate (SDS), a structurally similar surfactant, with poly(diallyldimethylammonium chloride) (PDAC), a cationic polymer, the binding was found to be governed by both electrostatic and hydrophobic interactions. nih.gov This resulted in the formation of nanoparticles. Similarly, chitosan, a natural cationic polymer, can interact with anionic surfactants to form complexes through a process known as complex coacervation, which is driven by electrostatic interactions. mdpi.com

The interaction with nonionic polymers like polyacrylamide has also been studied. While the critical aggregation concentration (CAC) of the surfactant in the presence of the polymer may not differ significantly from its critical micelle concentration (CMC) in a pure solution, the formation of surfactant aggregates along the polymer chain can lead to changes in the solution's rheological properties. researchgate.net

Interactions with Inorganic Nanoparticles and Colloidal Systems

Stabilization of Metal Nanoparticle Dispersions

This compound can play a crucial role in the stabilization of metal nanoparticle dispersions. The stability of nanoparticles in a solution is a critical factor, as they have a natural tendency to aggregate to reduce their high surface energy. nih.gov Surfactants like this compound can prevent this aggregation through steric and/or electrostatic stabilization.

The surfactant molecules can adsorb onto the surface of the metal nanoparticles. The hydrophobic alkyl chains can form a protective layer around the nanoparticle, providing steric hindrance that prevents the particles from coming into close contact and aggregating. scispace.com Simultaneously, the negatively charged sulfonate head groups are exposed to the aqueous medium. This creates a net negative charge on the surface of the nanoparticles, leading to electrostatic repulsion between them, further enhancing the stability of the dispersion. scispace.com

The effectiveness of the stabilization depends on the concentration of the surfactant and the nature of the nanoparticle surface. A sufficient concentration of the surfactant is required to ensure adequate surface coverage of the nanoparticles. The interaction can also be influenced by the pH of the medium and the presence of other ions.

For example, in the synthesis of gold nanoparticles, polymers bearing sulfonate groups, similar to this compound, have been used to form complexes with the gold salt precursor. nih.gov The subsequent reduction leads to the formation of hybrid nanoparticles where the polymer provides stability. The use of surfactants in creating stable coatings around nanoparticles is a key strategy to prevent agglomeration and ensure their long-term stability in various applications. nih.gov

Role as a Dispersing Agent in Colloidal Dispersions

This compound is utilized as a dispersing agent in various colloidal systems. chemimpex.com Its amphiphilic nature, possessing both a hydrophilic sulfonate head and a hydrophobic dodecyl tail, allows it to facilitate the dispersion of solid particles in a liquid medium where they would otherwise be insoluble or prone to aggregation.

The mechanism of dispersion involves the adsorption of the surfactant molecules onto the surface of the particles to be dispersed. The hydrophobic tails of the this compound molecules adsorb onto the surface of the particles, particularly if the particles have a non-polar or hydrophobic surface. This leaves the hydrophilic sulfonate heads oriented towards the aqueous phase.

This orientation of the surfactant molecules at the solid-liquid interface has two primary effects that promote dispersion:

Reduction of Interfacial Tension: The presence of the surfactant layer at the interface between the solid particle and the liquid medium reduces the interfacial tension, which lowers the energy required to disperse the particles.

Generation of Repulsive Forces: The negatively charged sulfonate head groups create a surface charge on the particles. This leads to electrostatic repulsion between the particles, preventing them from agglomerating and settling out of the dispersion.

This property is valuable in various industrial and laboratory applications, including the preparation of biological samples where it can aid in the stabilization of cell membranes. chemimpex.com

Interfacial Phenomena and Adsorption Studies

Adsorption Behavior at Liquid-Air and Liquid-Liquid Interfaces

This compound, as a surfactant, exhibits a strong tendency to adsorb at interfaces, such as the liquid-air and liquid-liquid interfaces. This adsorption is a spontaneous process driven by the reduction of the system's free energy. acs.org The amphiphilic structure of the molecule dictates its orientation at these interfaces. At the liquid-air interface, the hydrophobic dodecyl chains are directed towards the air phase, while the hydrophilic sulfonate head groups remain in the aqueous phase. acs.org This arrangement disrupts the cohesive forces between the water molecules at the surface, leading to a decrease in surface tension.

The extent of adsorption at the liquid-air interface is dependent on the bulk concentration of the surfactant. As the concentration of this compound in the solution increases, the number of molecules adsorbed at the interface also increases, up to a point of saturation. This saturation corresponds to the formation of a closely packed monolayer of surfactant molecules at the interface. acs.org

At a liquid-liquid interface, for instance between water and an immiscible organic liquid like dodecane (B42187) or hexane, the this compound molecules orient themselves with their hydrophobic tails penetrating the organic phase and their hydrophilic heads remaining in the aqueous phase. unipr.itnih.gov This adsorption reduces the interfacial tension between the two liquids, which is a key principle in emulsification. unipr.it

The adsorption behavior can be influenced by factors such as pH and the presence of electrolytes. However, for this compound, studies have shown that the variation in pH does not substantially modify the standard free energy of adsorption at the solution-air interface. acs.org The adsorption process is also concentration-dependent, and at a certain critical concentration, the adsorption at the interface increases significantly due to the association of the hydrocarbon chains of the surfactant molecules. rsc.org

Surface and Interfacial Tension Modulation and Measurement

The primary function of this compound as a surfactant is its ability to significantly reduce the surface tension of water and the interfacial tension between immiscible liquids. chemimpex.com The surface tension of a liquid is a measure of the cohesive energy present at the interface of the liquid with another phase. The adsorption of this compound at the liquid-air interface disrupts the hydrogen bonding network of water molecules at the surface, leading to a decrease in surface tension. acs.org

The reduction in surface tension is directly related to the concentration of the surfactant in the solution. As the concentration of this compound increases, the surface tension decreases until it reaches a plateau. The concentration at which this plateau begins is known as the critical micelle concentration (CMC). acs.orgresearchgate.net Beyond the CMC, the addition of more surfactant molecules leads to the formation of micelles in the bulk of the solution rather than further decreasing the surface tension, as the interface is already saturated with surfactant molecules. acs.org

A study on the aqueous solutions of this compound determined the critical micelle concentration to be 7 x 10⁻³ mol·L⁻¹ across a pH range of 4 to 10. acs.org The surface tension was found to vary only slightly with changes in pH. acs.orgresearchgate.net

The following table presents data on the surface tension of aqueous solutions of this compound at different concentrations and a constant temperature of 293.15 K and pH of 4.

| Concentration of this compound (mol·L⁻¹) | Surface Tension (mN·m⁻¹) |

|---|---|

| 1.4 x 10⁻⁵ | 70.1 |

| 5.0 x 10⁻⁵ | 65.2 |

| 1.0 x 10⁻⁴ | 60.5 |

| 5.0 x 10⁻⁴ | 45.3 |

| 1.0 x 10⁻³ | 38.1 |

| 5.0 x 10⁻³ | 30.2 |

| 9.0 x 10⁻³ | 29.8 |

The measurement of surface and interfacial tension is typically carried out using techniques such as tensiometry, which can include methods like the du Noüy ring method, the Wilhelmy plate method, or drop shape analysis. unipr.it These measurements are crucial for characterizing the efficiency and effectiveness of a surfactant.

Advanced Analytical and Separation Science Applications of Sodium 1 Dodecanesulfonate

Ion-Pair Chromatography (IPC) and High-Performance Liquid Chromatography (HPLC)

In the realm of HPLC, Sodium 1-dodecanesulfonate is primarily employed as a mobile phase additive in ion-pair reversed-phase chromatography. This technique is particularly effective for the separation of ionic and ionizable compounds that exhibit poor retention on conventional reversed-phase columns.

| Parameter | Effect on Retention | Effect on Selectivity |

| Concentration of this compound | Increasing concentration generally increases retention of oppositely charged analytes. | Can alter the relative retention of analytes, thereby affecting selectivity. |

| Mobile Phase pH | Affects the ionization of analytes and the ion-pairing reagent, influencing ion-pair formation and retention. nih.gov | Changes in pH can significantly alter the selectivity between ionizable compounds. |

| Organic Modifier Concentration | Higher concentrations of the organic modifier decrease retention. | The type and concentration of the organic modifier can influence the selectivity of the separation. |

| Stationary Phase Chemistry | The hydrophobicity and surface characteristics of the stationary phase affect the retention of the ion pairs. | Different stationary phases can offer different selectivities for the same set of analytes. mdpi.com |

This compound has proven effective in the separation and resolution of a wide array of ionic and complex analytes.

Peptides and Proteins: In the analysis of peptides and proteins, this ion-pairing reagent can improve peak shape and resolution by masking the interactions between the positively charged amino acid residues and the residual silanol (B1196071) groups on the silica-based stationary phase. phmethods.netrenyi.hu The formation of ion pairs also increases the hydrophobicity of these biomolecules, leading to enhanced retention on reversed-phase columns. nih.gov

Basic Drugs: For the analysis of basic drugs, which are often protonated at acidic pH, this compound forms ion pairs that can be effectively retained and separated on C18 columns. mdpi.comnih.gov This approach overcomes the common issue of poor retention and peak tailing observed for basic compounds in conventional reversed-phase HPLC.

Thiabendazole (B1682256): The determination of the fungicide thiabendazole in food matrices, such as citrus fruits and bananas, has been successfully achieved using ion-pair HPLC with this compound. researchgate.net The ion-pairing reagent increases the retention of thiabendazole on the HPLC column, allowing for its separation from interfering matrix components.

| Analyte Class | Application of this compound in Separation |

| Peptides and Proteins | Improves peak shape and resolution by forming ion pairs with charged residues, enhancing retention on reversed-phase columns. nih.gov |

| Basic Drugs | Enables the retention and separation of protonated basic drugs on non-polar stationary phases. mdpi.comnih.gov |

| Thiabendazole | Increases the retention time of thiabendazole, facilitating its determination in complex food samples. researchgate.net |

The analysis of surfactants, including this compound itself, in complex matrices presents analytical challenges due to the presence of interfering substances. Method development for such analyses often involves ion-pair chromatography to achieve the desired selectivity and sensitivity. calpaclab.com The optimization of mobile phase composition, including the type and concentration of the counter-ion, is crucial for resolving the target surfactant from matrix components. Sample preparation techniques such as solid-phase extraction may be employed to remove interferences and concentrate the analyte prior to HPLC analysis.

While ion-pairing reagents like this compound are highly effective for chromatographic separations, they can pose challenges for mass spectrometry (MS) detection. These non-volatile reagents can cause ion suppression in the MS source and lead to contamination of the interface, reducing sensitivity and instrument performance. sigmaaldrich.combohrium.com To mitigate these issues, several strategies can be employed. The use of volatile ion-pairing reagents is often preferred for LC-MS applications. nih.gov Alternatively, post-column techniques can be used to remove or reduce the concentration of the non-volatile ion-pairing reagent before the eluent enters the mass spectrometer. Careful optimization of the ion-pairing reagent concentration to the lowest effective level is also a key consideration to minimize its impact on the MS system. researchgate.net

Capillary Electrophoresis (CE) Applications for Compound Analysis

In capillary electrophoresis, anionic surfactants like this compound are utilized in micellar electrokinetic chromatography (MEKC). In this mode, the surfactant is added to the background electrolyte at a concentration above its critical micelle concentration. These micelles act as a pseudo-stationary phase, allowing for the separation of neutral and charged analytes based on their partitioning between the micelles and the surrounding aqueous buffer. This technique has been successfully applied to the analysis of various compounds, including proteins. nih.govunideb.hu The use of this compound in CE can provide high separation efficiency and unique selectivity for a wide range of analytes.

Micelle-Mediated Extraction Techniques

Micelle-mediated extraction (MME) is a green and efficient sample preparation technique that utilizes the solubilizing properties of surfactants. nih.gov this compound, as a surfactant, can form micelles in aqueous solutions that are capable of extracting and pre-concentrating analytes from various sample matrices. acs.org This method is particularly useful for the extraction of organic compounds from environmental and biological samples. The process is often followed by a phase separation step, induced by changes in temperature or the addition of a salt, which allows for the easy collection of the analyte-rich surfactant phase for subsequent analysis. ekb.eg

Applications in Electropolymerization and Coating Characterization

In the field of conductive polymers, this compound and similar anionic surfactants serve a critical role as dopant ions during electropolymerization. The process of doping is essential for transforming intrinsically insulating polymers into electrically conductive materials. nih.gov During the oxidative polymerization of monomers like aniline (B41778) or pyrrole, the growing polymer chains acquire positive charges. To maintain charge neutrality, anionic species from the electrolyte are incorporated into the polymer matrix.

The dopant anion becomes physically entrapped within the polymer structure, facilitating charge transport along and between polymer chains. This enhances the material's conductivity by several orders of magnitude compared to its undoped state. nih.gov Furthermore, the long alkyl chain of the dodecanesulfonate anion can impart a degree of plasticity and influence the orientation of the polymer chains, which can further modify the film's mechanical and electrical properties.

This compound is effectively used to enhance the anti-corrosion properties of protective coatings through surface modification. A key example is its incorporation into chrome-free titanium-zirconium (TiZr)-based conversion coatings applied to metals like Zn-Al-Mg coated steel. researchgate.net These coatings are developed to prevent challenging corrosion types, such as filiform corrosion, particularly in demanding applications like the automotive industry. researchgate.net

The addition of this compound to the coating formulation serves a dual function. Structural and compositional analyses reveal that the sulfonate anion participates in the formation of the coating itself, leading to the creation of metal oxides/hydroxides, metal fluorides, and, crucially, metal-organic complexes (MOCs) within the coating matrix. researchgate.net These complexes improve the coating's structural integrity and barrier properties.

The long dodecyl tail of the surfactant molecule orients away from the metal surface, creating a hydrophobic layer that repels water and corrosive agents. Research has systematically investigated the effects of treatment time, temperature, and the concentration of this compound to optimize the anti-corrosive performance. researchgate.net The optimized coatings demonstrate superior corrosion resistance, enhanced adhesive strength, and significant inhibition of filiform corrosion. researchgate.net

Table 2: Optimized Parameters for this compound-Enhanced TiZr Conversion Coatings

| Parameter | Optimized Value | Source(s) |

| SDS Concentration | 0.75 g/L | researchgate.net |

| Treating Temperature | 25 °C | researchgate.net |

| Immersion Duration | 90 s | researchgate.net |

Spectroscopic Investigations of this compound Aggregates and Interactions

Spectroscopic techniques are indispensable for characterizing the aggregation behavior of this compound in solution and its interactions with other molecules.

FT-IR (Fourier-Transform Infrared) Spectroscopy : FT-IR is used to identify the characteristic functional groups of the molecule. The spectrum of this compound shows strong characteristic absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the sulfonate (SO₃⁻) headgroup, typically found in the 1250-1150 cm⁻¹ and 1080-1030 cm⁻¹ regions. Additionally, prominent peaks are observed for the C-H stretching modes of the dodecyl chain's methylene (B1212753) groups (CH₂) at approximately 2920 cm⁻¹ and 2850 cm⁻¹.

UV-Vis (Ultraviolet-Visible) Spectroscopy : While this compound itself does not absorb strongly in the UV-Vis range, this technique is used indirectly to study its micellar properties. By introducing a probe molecule that changes its absorption spectrum based on the polarity of its environment, the formation of micelles can be detected. A bathochromic (red) shift in the probe's absorption maximum often indicates its incorporation into the nonpolar, hydrophobic core of the micelle, signaling that the critical micelle concentration (CMC) has been surpassed.

Fluorescence Spectroscopy : This is a highly sensitive method for determining the CMC and probing the microenvironment of micelles. A fluorescent probe, commonly pyrene (B120774), is used. nih.gov In aqueous solution, the vibrational fine structure of pyrene's monomer emission spectrum is sensitive to solvent polarity. The ratio of the intensity of the first vibronic peak (I₁) to the third (I₃) is high in polar environments (like water) and decreases as pyrene partitions into the nonpolar micellar core. nih.govcellmolbiol.org A sharp change in the I₁/I₃ ratio plotted against surfactant concentration marks the CMC. nih.gov Furthermore, at higher concentrations, pyrene can form an excited-state dimer called an excimer, which produces a broad, structureless emission at a longer wavelength. The appearance of excimer fluorescence indicates the solubilization and concentration of multiple probe molecules within the micelles. nih.gov

NMR (Nuclear Magnetic Resonance) Spectroscopy : ¹H NMR spectroscopy is a powerful tool for studying the dynamic processes of micellization. Upon aggregation, the chemical environment of the hydrogen atoms in the alkyl chain and near the headgroup changes, leading to shifts in their corresponding resonance signals. These chemical shift changes can be plotted against surfactant concentration to accurately determine the CMC. Furthermore, techniques like 2D NMR and self-diffusion NMR experiments provide detailed insights into the size and shape of the micelles, as well as the solubilization sites of guest molecules within the aggregate structure.

Table 3: Spectroscopic Methods for Characterizing this compound Aggregates

| Technique | Information Obtained | Typical Probe/Signal |

| FT-IR | Functional group identification | SO₃⁻ and C-H stretching vibrations |

| UV-Vis | Indirect detection of micelle formation | Bathochromic shift of probe molecules |

| Fluorescence | CMC determination, micro-polarity | Pyrene I₁/I₃ ratio, excimer formation |

| NMR | CMC determination, micelle structure/dynamics | Chemical shifts of ¹H in alkyl chain |

Emerging Research Areas and Future Perspectives of Sodium 1 Dodecanesulfonate

Development of Novel Materials and Nanocomposites (e.g., Graphene-Nanocomposites)

The role of Sodium 1-dodecanesulfonate in the synthesis of advanced materials, particularly graphene-based nanocomposites, is a significant area of emerging research. The compound may be utilized in the creation of ordered metal oxide-graphene nanocomposites, which are of interest for applications in electrochemical energy storage. sigmaaldrich.com

In the synthesis of such nanocomposites, surfactants play a critical role. Graphene sheets have a strong tendency to agglomerate due to van der Waals forces, which can diminish their exceptional properties. Anionic surfactants like this compound can act as stabilizing or dispersing agents. The mechanism involves the adsorption of the surfactant's long hydrophobic alkyl chain onto the graphene surface, while the hydrophilic sulfonate headgroup faces the aqueous phase. This process helps to prevent the restacking of graphene sheets, ensuring a more uniform dispersion of nanoparticles and leading to a composite material with enhanced physical and electrochemical properties. researchgate.net The use of surfactants can improve characteristics such as electrical conductivity and thermal stability in the final nanocomposite material. researchgate.net

Table 1: Role of Surfactants in Graphene Nanocomposite Synthesis

| Feature | Function of Surfactant (e.g., this compound) | Resulting Property |

|---|---|---|

| Dispersion | Prevents agglomeration and restacking of graphene sheets. researchgate.net | Uniform composite material. |

| Stabilization | Adsorbs onto graphene, creating a stable dispersion in the synthesis medium. | Enhanced control over composite structure. |

| Property Enhancement | Facilitates uniform deposition of metal oxides or polymers. researchgate.net | Improved electrical conductivity and thermal stability. researchgate.net |

| Application | Used in synthesis of metal oxide-graphene nanocomposites. sigmaaldrich.com | Potential for advanced electrochemical energy storage. sigmaaldrich.comrsc.org |

Advanced Separation Strategies and Green Chemistry Approaches (e.g., Aqueous Mobile Phases in HPLC)

In analytical chemistry, this compound is recognized for its utility in advanced separation techniques, particularly in High-Performance Liquid Chromatography (HPLC). It functions as an ion-pairing reagent, where it is added to the mobile phase to enhance the separation of ionic or highly polar compounds on a reversed-phase column. sigmaaldrich.com For instance, it has been used to increase the retention of compounds like thiabendazole (B1682256) during their determination in fruit samples. sigmaaldrich.com The mechanism involves the sulfonate's long alkyl chain partitioning into the nonpolar stationary phase, leaving the anionic sulfonate group to interact with cationic analytes, thereby modifying their retention times and improving separation.

The use of surfactants like this compound in aqueous mobile phases aligns with the principles of green chemistry. Traditional reversed-phase HPLC often relies on significant quantities of organic solvents (e.g., acetonitrile, methanol), which are flammable, toxic, and costly to dispose of. By using aqueous mobile phases containing a surfactant, it is possible to modulate the retention of analytes effectively, often reducing or eliminating the need for organic modifiers. This approach, known as Micellar Liquid Chromatography (MLC), represents a more environmentally friendly and sustainable analytical strategy.

Elucidating Molecular Mechanisms in Biological Systems (e.g., Drug Transporter Interactions)

The interaction of surfactants with biological systems is a critical area of research, with implications for pharmacology and toxicology. Drug transporters, which are integral membrane proteins, play a crucial role in the absorption, distribution, and elimination of drugs and other xenobiotics. nih.govresearchgate.net These transporters are classified into superfamilies such as the ATP-binding cassette (ABC) and solute carrier (SLC) families. nih.gov

While direct studies on this compound's interaction with specific drug transporters are limited, research on its close analog, sodium dodecyl sulfate (B86663) (SDS), provides significant insight into the potential mechanisms. As an amphiphilic molecule, this compound has the potential to interact with and disrupt biological membranes, where these transporters reside. The hydrophobic alkyl tail can intercalate into the lipid bilayer of the cell membrane, while the polar sulfonate headgroup interacts with the aqueous environment. researchgate.net This process can alter membrane fluidity and integrity, and at sufficient concentrations, can lead to the solubilization of the membrane and its constituent proteins, including transporters. nih.gov Studies have demonstrated that SDS can bind directly to integral membrane proteins, such as glucose transporters. nih.gov This binding can alter the protein's conformation and function. Therefore, it is plausible that this compound could modulate the activity of drug transporters by altering their lipid environment or through direct interaction, thereby influencing the pharmacokinetics of various drugs.

Comparative Studies with Analogous Alkyl Sulfonates and Sulfates

Comparative studies between this compound and its analogous surfactants, particularly sodium dodecyl sulfate (SDS), are crucial for understanding structure-property relationships. Although both molecules possess a 12-carbon alkyl chain, the nature of the hydrophilic headgroup—sulfonate (-SO₃⁻) versus sulfate (-OSO₃⁻)—leads to distinct physicochemical behaviors.

One key difference lies in their Krafft points, which is the temperature at which the solubility of a surfactant equals its critical micelle concentration (CMC). Alkyl sulfonates generally exhibit significantly higher Krafft points than their corresponding alkyl sulfate counterparts. This indicates differences in their solubility characteristics at lower temperatures. Furthermore, their behavior in mixed surfactant systems can vary; for example, mixtures of alkyl sulfonates with cationic surfactants have been found to be much more soluble than corresponding mixtures with alkyl sulfates. This is attributed to differences in molecular charge distribution and the resulting intermolecular interactions.

Table 2: Comparison of this compound and Sodium Dodecyl Sulfate

| Property | This compound (an Alkyl Sulfonate) | Sodium Dodecyl Sulfate (an Alkyl Sulfate) | Significance |

|---|---|---|---|

| Headgroup | Sulfonate (-SO₃⁻) | Sulfate (-OSO₃⁻) | Affects charge distribution and interaction with water and ions. |

| Krafft Point | Generally higher than corresponding sulfate. | Generally lower than corresponding sulfonate. | Influences solubility and operational temperature range. |

| Solubility in Mixed Systems | Mixtures with cationic surfactants are highly soluble. | Mixtures with cationic surfactants are less soluble. | Important for formulating complex detergent and emulsion systems. |

| CMC | Slightly higher CMC reported in some studies. | Slightly lower CMC reported in some studies. | Indicates the concentration at which micellization begins. |

Potential in Renewable and Sustainable Chemical Processes

The future application of this compound is increasingly viewed through the lens of renewable and sustainable chemical processes. A key attribute contributing to this potential is its biodegradability. hibiscuspublisher.com As an anionic surfactant with a linear alkyl chain, it is susceptible to microbial degradation, which is a critical factor for minimizing environmental persistence. This contrasts with branched-chain surfactants, which are known to be more resistant to biodegradation. The ability to be broken down into simpler, non-harmful substances is a core principle of green chemistry, making this compound a more environmentally benign choice for applications in detergents, cleaners, and other formulations. ub.edujournalspark.org

Beyond its inherent biodegradability, its role in promoting greener technologies, such as the aqueous mobile phases in HPLC discussed previously, further solidifies its potential. By enabling analytical methods that reduce reliance on volatile organic compounds, it contributes to safer and more sustainable laboratory practices. Future research may focus on utilizing this compound as a component in bioremediation processes, where it could help to solubilize and enhance the microbial degradation of hydrophobic pollutants in soil and water. hibiscuspublisher.com Exploring its synthesis from renewable feedstocks could further enhance its profile as a sustainable chemical.

常见问题

Basic Research Questions

What are the key physicochemical properties of sodium 1-dodecanesulfonate, and how do they influence its experimental applications?

This compound (C₁₂H₂₅NaO₃S, MW 272.38) is an anionic surfactant with a sulfonate head group and a 12-carbon alkyl chain. Its high solubility in water and polar solvents, stability under acidic conditions, and ability to form micelles (critical micelle concentration ~1–3 mM) make it suitable for applications like colloidal synthesis and ion-pair chromatography . Unlike sodium dodecyl sulfate (SDS), it lacks an ester oxygen, enhancing hydrolytic stability but complicating synthesis and purification, often leading to impurities like 1-dodecanol .

Methodological Tip : Characterize purity via HPLC or NMR before use, especially in nanoparticle synthesis where impurities can disrupt self-assembly .

How is this compound synthesized, and what are common purity challenges?

The compound is synthesized via sulfonation of 1-dodecene followed by neutralization with sodium hydroxide. Challenges include controlling sulfonation to avoid byproducts (e.g., dodecanol) and achieving ≥98% purity. Industrial-grade batches often require recrystallization from ethanol-water mixtures to remove residual surfactants and salts .

Methodological Tip : Use thermogravimetric analysis (TGA) to detect volatile impurities and ion chromatography to quantify residual sulfonic acids .

What are its primary applications in academic research?

- Colloidal synthesis : Acts as a stabilizer in nanoparticle systems (e.g., SnO₂-graphene nanocomposites) to prevent aggregation during hydrothermal synthesis .

- Ion-pair chromatography : Enhances retention of hydrophobic analytes (e.g., pharmaceuticals like levodopa) in reversed-phase HPLC .

- Emulsion polymerization : Facilitates monodisperse polymer particle formation in styrene-based systems .

Methodological Tip : Optimize surfactant concentration (e.g., 0.021% w/w in nanoparticle synthesis) to balance stability and interference .

Advanced Research Questions

How can researchers mitigate instability (e.g., discoloration) during long-term storage?

This compound degrades over time, forming yellowish byproducts due to oxidation or residual organic impurities. Store in airtight, opaque containers under inert gas (N₂/Ar) at 4°C. Pre-treatment with activated charcoal or molecular sieves can adsorb reactive impurities .

Methodological Tip : Monitor degradation via UV-Vis spectroscopy (absorbance at 300–400 nm indicates oxidation) .

How does this compound compare to SDS in stabilizing graphene-metal oxide nanocomposites?

While SDS is more common, this compound offers superior thermal stability in high-temperature syntheses (e.g., 90°C for SnO₂-graphene composites). Its sulfonate group provides stronger electrostatic interactions with metal precursors, improving nanoparticle dispersion . However, SDS may yield smaller micelles, advantageous for finer nanoparticle size control.

Methodological Tip : Conduct zeta potential measurements to compare surfactant-nanoparticle interactions .

What analytical methods resolve contradictions in reported solubility data?

Discrepancies in solubility (e.g., in methanol vs. ethanol) arise from purity variations and measurement techniques. Use dynamic light scattering (DLS) to assess micelle formation thresholds and Karl Fischer titration to quantify water content in solvent systems .

Methodological Tip : Standardize solvent batches (e.g., anhydrous methanol) to ensure reproducibility .

How can researchers optimize its use in ion-pair chromatography for trace analyte detection?

Combine this compound (0.24 mg/mL) with phosphate buffers (pH 2.8–3.5) to enhance retention of basic compounds. Adjust ion-pair reagent concentration to balance retention time and peak symmetry. Validate methods using USP-grade standards (e.g., carbidopa/levodopa) .

Methodological Tip : Perform robustness testing with pH (±0.2) and temperature (±2°C) variations to assess method stability .

What safety protocols are critical for handling this compound in lab settings?

Although low in acute toxicity, avoid inhalation/ingestion and use PPE (gloves, goggles). In case of exposure, rinse skin/eyes with water for 15+ minutes. Dispose of waste via licensed chemical disposal services, as ecotoxicological data are limited .

Methodological Tip : Include neutralization steps (e.g., with NaOH) for acidic waste containing the surfactant .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。